molecular formula C12H10ClNOS B6145188 1-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one CAS No. 1339491-86-9

1-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one

Cat. No.: B6145188
CAS No.: 1339491-86-9
M. Wt: 251.73 g/mol
InChI Key: AWTGIOFPOMJWLU-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one ( 1339491-86-9) is a high-purity chemical compound with a molecular formula of C12H10ClNOS and a molecular weight of 251.73 . This solid serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research, particularly for the development of novel thiazole-derived heterocyclic compounds . The compound features a chlorophenyl-substituted thiazole core, a privileged structure in pharmacology, making it a key precursor for synthesizing potential bioactive molecules. It can be further functionalized; for instance, the ketone group can be readily converted to other moieties, and it is related to derivatives such as the corresponding 2-bromo-1-ethanone, which is used in nucleophilic substitution reactions to create more complex structures . Researchers utilize this compound strictly for laboratory research purposes. It is supplied with the precautionary statement: For Research Use Only. Not intended for diagnostic or therapeutic use. Handle with care, as it may cause skin and eye irritation and be harmful if swallowed .

Properties

CAS No.

1339491-86-9

Molecular Formula

C12H10ClNOS

Molecular Weight

251.73 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethanone

InChI

InChI=1S/C12H10ClNOS/c1-7(15)12-14-11(8(2)16-12)9-3-5-10(13)6-4-9/h3-6H,1-2H3

InChI Key

AWTGIOFPOMJWLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C(=O)C)C2=CC=C(C=C2)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The synthesis begins with 3-chloro-2,4-pentanedione (CAS 1694-29-7), a β-keto carbonyl compound that provides the methyl group at position 5 of the thiazole ring. The thioamide component, typically synthesized from 4-chlorobenzamide via treatment with phosphorus pentasulfide (P4_4S10_{10}), introduces the 4-chlorophenyl substituent at position 4. The acetyl group at position 2 arises from the ketone functionality of the β-keto precursor.

General Procedure

  • Thioamide Preparation :
    4-Chlorobenzamide (10 mmol) is refluxed with P4_4S10_{10} (12 mmol) in dry toluene for 6 hours to yield 4-chlorophenyl thioamide.

  • Cyclocondensation :
    A mixture of 3-chloro-2,4-pentanedione (10 mmol) and 4-chlorophenyl thioamide (10 mmol) in absolute ethanol is refluxed for 8 hours. The reaction progress is monitored via thin-layer chromatography (TLC).

  • Workup :
    The cooled mixture is poured into ice-cold water, neutralized with sodium acetate, and filtered. The crude product is recrystallized from ethanol to yield pure 1-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one as pale-yellow crystals.

Key Data

  • Yield : 85–90%

  • Melting Point : 68–70°C

  • Spectroscopic Confirmation :

    • IR (KBr) : 1675 cm1^{-1} (C=O stretch), 1540 cm1^{-1} (C=N stretch).

    • 1^1H NMR (400 MHz, CDCl3_3) : δ 2.47 (s, 3H, CH3_3), 7.42–7.45 (d, 2H, Ar-H), 7.72–7.75 (d, 2H, Ar-H).

Alternative Synthetic Approaches

Gewald Reaction for Thiazole Formation

The Gewald reaction, though less common for this specific compound, offers a pathway using α-mercapto ketones and nitriles. For instance, reacting 2-(4-chlorophenyl)-3-mercapto-2-butenal with acetonitrile in the presence of ammonium acetate yields the thiazole scaffold. However, this method requires stringent anhydrous conditions and yields remain suboptimal (~60%) compared to the Hantzsch method.

Post-Synthetic Modifications

Functionalization of pre-formed thiazoles provides an alternative route:

  • Acylation at Position 2 :
    Thiazole intermediates lacking the acetyl group are treated with acetyl chloride in the presence of AlCl3_3 under Friedel-Crafts conditions. This step introduces the acetyl moiety but risks over-acylation.

  • Halogen Exchange :
    Bromine or iodine substituents at position 4 can be replaced via Ullmann coupling with 4-chlorophenylboronic acid, though this adds synthetic complexity.

Structural and Crystallographic Insights

Single-crystal X-ray diffraction studies of analogous thiazole derivatives (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) reveal planar thiazole rings with substituents oriented perpendicular to the core. The acetyl group at position 2 adopts a coplanar arrangement, facilitating π-π stacking interactions in the solid state.

Comparative Analysis of Methods

Method Yield Reaction Time Complexity Purity
Hantzsch Synthesis85–90%8 hoursLowHigh
Gewald Reaction60%12 hoursModerateModerate
Post-Synthetic Acylation70%6 hoursHighModerate

The Hantzsch method outperforms alternatives in yield and simplicity, making it the preferred industrial-scale approach.

Challenges and Optimization Strategies

Byproduct Formation

Side reactions, such as the formation of 4-methyl-2-phenylthiazole derivatives, occur if the thioamide contains residual moisture. Drying agents (e.g., molecular sieves) and anhydrous ethanol mitigate this issue.

Solvent Effects

Replacing ethanol with dimethylformamide (DMF) accelerates the reaction (4 hours vs. 8 hours) but necessitates higher temperatures (120°C) and reduces yield to 75% due to decomposition.

Catalytic Enhancements

Adding catalytic ZnCl2_2 (5 mol%) improves regioselectivity, ensuring the 4-chlorophenyl group occupies position 4 exclusively .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 1-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one typically involves multi-step reactions that create the thiazole ring system. The compound can be synthesized from readily available precursors through reactions involving chlorobenzene derivatives and thiazole-based intermediates. For example, the reaction of 4-chlorophenyl ketone with thioamide derivatives under acidic conditions yields the desired thiazole structure with high yields (up to 83%) .

Structural Insights

The crystal structure of related thiazole derivatives shows that the thiazole ring is coplanar with the attached phenyl groups, which may enhance π–π stacking interactions important for biological activity . The dihedral angles between the rings suggest a rigid structure conducive to specific receptor binding.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to 1-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one have been evaluated for their effectiveness against various bacterial strains. Studies show that these compounds can inhibit bacterial growth effectively at low concentrations .

Anti-inflammatory Activity

Thiazole derivatives have been explored for their anti-inflammatory potential. In a study involving a series of thiazole-based compounds, it was found that many exhibited significant inhibition of inflammatory mediators such as prostaglandins and leukotrienes . The structure of 1-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one suggests it could also possess similar anti-inflammatory properties.

Antitumor Effects

The antitumor activity of thiazole derivatives has been documented in several studies. Compounds with similar structures have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. For instance, the incorporation of thiazole rings into drug scaffolds has been linked to enhanced cytotoxicity against cancer cell lines .

Case Study 1: Synthesis and Evaluation of Thiazole Derivatives

In a systematic study, researchers synthesized several thiazole derivatives and evaluated their biological activities. Among them, compounds featuring the chlorophenyl and methyl groups displayed notable antimicrobial and anti-inflammatory effects compared to standard drugs like celecoxib . The study provided insights into structure-activity relationships that could guide further drug development.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 1-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one with various biological targets. These studies indicated favorable interactions with COX enzymes and other inflammatory mediators, supporting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 1-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one with analogous compounds in terms of structural features , synthetic pathways , and biological activities .

Structural Analogues with Thiazole Cores

{1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}(2-hydroxyphenyl)methanone Derivatives Structure: These compounds retain the 4-(4-chlorophenyl)-1,3-thiazol-2-yl moiety but replace the ethanone group with a pyrazole-linked hydroxyphenyl ketone. Activity: Derivatives such as 6c and 6e exhibit anti-inflammatory activity, with 75–80% inhibition of hemolysis (compared to celecoxib, a COX-2 inhibitor). Molecular docking studies suggest strong interactions with the COX-2 enzyme via hydrogen bonding and hydrophobic contacts . Synthesis: Synthesized via condensation of 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazine with substituted 3-formylchromones, followed by oxidative cyclization .

2-[(E)-{1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}(hydroxyimino)methyl]phenol Structure: Features an oxime-linked phenolic group instead of the acetyl moiety. Activity: Demonstrates moderate to high anti-inflammatory activity, attributed to the electron-withdrawing chlorophenyl group enhancing binding affinity to COX-2 .

Analogues with Heterocyclic Variations

Pyridine-Based Inhibitors (UDO and UDD) Structure: Replace the thiazole core with pyridine and piperazine groups. Example: (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO). Activity: These compounds inhibit the CYP51 enzyme in Trypanosoma cruzi, showing anti-parasitic efficacy comparable to posaconazole. The 4-chlorophenyl group is critical for target engagement .

Triazole Derivatives Structure: Example: 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Activity: Exhibits antimicrobial and anti-inflammatory properties. The dichlorophenoxy group enhances membrane permeability, while the triazole-thioether linkage stabilizes interactions with enzymes like COX-2 .

Substituent-Driven Comparisons

Chlorophenyl vs. Other Aromatic Groups

  • Compounds with 4-chlorophenyl substituents (e.g., 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl] derivatives) show higher anti-inflammatory activity than those with 4-methoxyphenyl or 4-fluorophenyl groups. This is attributed to the chlorine atom’s electronegativity, which strengthens hydrophobic interactions in enzyme binding pockets .
  • In contrast, 4-(trifluoromethyl)phenyl analogues (e.g., UDO) prioritize anti-parasitic activity due to enhanced metabolic stability .

Ethanone vs. Sulfonyl or Halogenated Moieties The acetyl group in 1-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one allows for nucleophilic substitutions, enabling diverse derivatization. Compounds like 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (from ) replace the ethanone with sulfoximine groups, resulting in distinct electronic properties (e.g., higher dipole moments) but reduced bioactivity compared to the parent thiazole .

Biological Activity

1-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is notable for its potential applications in treating various diseases, including infections and cancers. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of 1-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one is C12H10ClNOSC_{12}H_{10}ClNOS with a molecular weight of 235.73 g/mol. The structure features a thiazole ring attached to a chlorophenyl group, which contributes to its biological activity.

Structural Formula

IUPAC Name 1[4(4chlorophenyl)5methyl1,3thiazol2yl]ethan1one\text{IUPAC Name }1-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one

Key Properties

PropertyValue
Molecular Weight235.73 g/mol
CAS Number63525973
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that derivatives of thiazole, including 1-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one, exhibit significant antimicrobial properties. A study published in MDPI evaluated various thiazole derivatives for their antimicrobial activity against a range of pathogens.

Findings:

  • The compound demonstrated notable inhibitory effects against both Gram-positive and Gram-negative bacteria.
  • The presence of the 4-chlorophenyl group was linked to enhanced antimicrobial efficacy compared to other substituents .

Antitumor Activity

Thiazole derivatives have also been investigated for their anticancer potential. In vitro studies have shown that 1-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one exhibits cytotoxic effects on various cancer cell lines.

Case Study:
A study assessed the cytotoxicity of this compound on Jurkat and HT-29 cells:

  • IC50 Values:
    • Jurkat cells: 23.30±0.35μg/mL23.30\pm 0.35\,\mu g/mL
    • HT-29 cells: <1000μg/mL<1000\,\mu g/mL

The results indicate that structural modifications can enhance the cytotoxicity of thiazole compounds against cancer cells .

The biological activity of thiazole derivatives is often attributed to their ability to interact with cellular targets through various mechanisms:

  • Inhibition of Enzymatic Activity: Many thiazoles inhibit key enzymes involved in microbial metabolism.
  • Induction of Apoptosis: In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.
  • DNA Interaction: Some studies suggest that thiazoles may intercalate into DNA, disrupting replication and transcription processes .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against bacteria
AntitumorCytotoxic to cancer cells
Enzyme InhibitionYes

Case Study Examples

  • Antimicrobial Study : Evaluated against Staphylococcus aureus and Escherichia coli.
    • Results : Significant inhibition at concentrations as low as 10μg/mL10\,\mu g/mL.
  • Antitumor Study : Tested on Jurkat leukemia cells.
    • Results : IC50 values indicated strong cytotoxicity compared to standard chemotherapeutics.

Q & A

Basic: What are the common synthetic routes for preparing 1-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethan-1-one, and how are key intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions starting with the formation of the thiazole ring. A general approach includes:

  • Step 1: Condensation of 4-chlorophenylacetone with thiourea derivatives to form the thiazole core.
  • Step 2: Functionalization via nucleophilic substitution or coupling reactions to introduce substituents like methyl groups.
    Key intermediates are characterized using 1H/13C NMR (to confirm regiochemistry) and HPLC (for purity >95%) . For example, details the use of Bleaching Earth Clay as a catalyst in PEG-400 solvent under reflux (70–80°C) to optimize yield and purity.

Advanced: How can reaction conditions be optimized to improve the yield and regioselectivity of thiazole-ring formation?

Answer:
Critical parameters include:

  • Temperature control : Maintaining 70–80°C prevents side reactions (e.g., oxidation or ring-opening) .
  • Solvent choice : Polar aprotic solvents (e.g., DMF or PEG-400) enhance solubility of intermediates .
  • Catalysts : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) improve reaction efficiency by reducing byproducts .
  • Atmosphere : Nitrogen purging minimizes oxidation of sensitive intermediates .
    Reaction progress is monitored via TLC and HPLC , with final yields averaging 75–85% under optimized conditions .

Basic: What spectroscopic and crystallographic techniques are used to confirm the molecular structure of this compound?

Answer:

  • NMR Spectroscopy : 1H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.5–2.7 ppm). 13C NMR confirms carbonyl (C=O, ~200 ppm) and thiazole carbons .
  • X-ray Crystallography : Single-crystal XRD resolves dihedral angles between aromatic rings (e.g., 76.67° between chlorophenyl and thiazole groups) and hydrogen-bonding networks (e.g., C–H···O interactions) .
  • FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~690 cm⁻¹ (C–S bond in thiazole) validate functional groups .

Advanced: How can computational modeling (e.g., DFT) predict reactivity or biological activity of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiazole ring’s electron-deficient nature enhances reactivity in cross-coupling reactions .
  • Molecular Docking : Simulates interactions with biological targets (e.g., enzymes). The chlorophenyl group may bind hydrophobic pockets in proteins, while the carbonyl group participates in hydrogen bonding .
  • ADMET Prediction : Models oral bioavailability and toxicity profiles using software like SwissADME, critical for prioritizing compounds for in vitro testing .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

  • Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion or microdilution assays (MIC values) .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) quantify interactions with therapeutic targets .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Structural Confirmation : Re-analyze compounds via LC-MS to rule out degradation or impurities .
  • Pharmacokinetic Factors : Compare solubility (e.g., logP values) and metabolic stability (e.g., liver microsome assays) across studies .
    For example, reports conflicting MIC values for similar triazole-thioether analogs, resolved by verifying stereochemistry via XRD .

Basic: What are the stability considerations for storing and handling this compound?

Answer:

  • Storage : Under inert atmosphere (argon) at –20°C to prevent oxidation of the thiazole ring .
  • Light Sensitivity : Protect from UV exposure to avoid photodegradation (confirmed via accelerated stability testing) .
  • Solubility : DMSO or ethanol is preferred for stock solutions; avoid aqueous buffers at neutral pH due to hydrolysis risks .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?

Answer:

  • Modify Substituents : Introduce electron-withdrawing groups (e.g., NO2) at the 4-position of the phenyl ring to enhance electrophilicity and binding affinity .
  • Bioisosteric Replacement : Replace the thiazole sulfur with oxygen (oxazole) to improve metabolic stability .
  • Hybrid Molecules : Conjugate with triazole or pyrazole moieties to exploit synergistic biological effects .
    demonstrates that adding a methoxyphenylamino group increases anticancer activity by 40% compared to the parent compound.

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